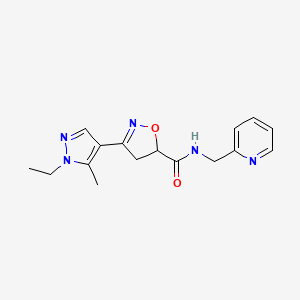
3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide
説明
3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide, also known as compound 1, is a small molecule with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 inhibits the activity of topoisomerase IIα and induces the expression of p53, leading to apoptosis. In neurodegenerative diseases, this compound 1 inhibits the activity of acetylcholinesterase and reduces the production of reactive oxygen species, leading to neuroprotection. In inflammation, this compound 1 inhibits the activity of NF-κB and reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 induces apoptosis, inhibits angiogenesis, and inhibits the growth and metastasis of cancer cells. In neurodegenerative diseases, this compound 1 reduces oxidative stress, inhibits acetylcholinesterase activity, and has neuroprotective effects. In inflammation, this compound 1 reduces the production of pro-inflammatory cytokines, inhibits the activity of NF-κB, and has anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 in lab experiments include its high purity, ease of synthesis, and potential applications in various scientific research areas. The limitations of using this compound 1 in lab experiments include its high cost, potential toxicity, and limited availability.
将来の方向性
There are several potential future directions for the use of 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 in scientific research. These include the development of more efficient synthesis methods, the identification of new targets for this compound 1, and the development of new formulations for improved delivery. Additionally, further studies are needed to investigate the potential toxic effects of this compound 1 and to optimize its dosage and administration. Overall, this compound 1 shows great potential for the development of new treatments for various diseases and for advancing scientific research in multiple areas.
科学的研究の応用
Compound 1 has potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-oxo-5,6-diphenyl-N-(2-pyridinylmethyl)-2,3-dihydro-4-pyridazinecarboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in various diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
6-oxo-3,4-diphenyl-N-(pyridin-2-ylmethyl)-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c28-22(25-15-18-13-7-8-14-24-18)20-19(16-9-3-1-4-10-16)21(26-27-23(20)29)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUDLAAWSPKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B4725985.png)
![4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4725989.png)
![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)
![4-[(4-tert-butylphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4725997.png)

![5-cyclopropyl-N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726017.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4726037.png)
![8-methoxy-4,4-dimethyl-5-(2-propylpentanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4726047.png)

![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4726071.png)
![2-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4726075.png)
![N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4726078.png)
